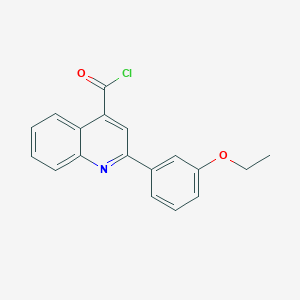

2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride

Description

Molecular Framework and Geometric Parameters

The molecular structure of 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride exhibits characteristic features of quinoline-based carbonyl chlorides with significant geometric implications. The compound adopts a planar quinoline core structure with the ethoxyphenyl substituent positioned at the 2-carbon. Crystallographic investigations of related quinoline derivatives demonstrate that the quinoline ring system maintains planarity with minimal deviation from coplanarity. The ethoxy group orientation on the phenyl ring creates steric interactions that influence the overall molecular conformation.

The spatial arrangement between the quinoline core and the 3-ethoxyphenyl substituent is critical for understanding the compound's properties. Related crystallographic studies on quinoline derivatives show dihedral angles ranging from 45 to 75 degrees between the quinoline and substituted phenyl rings. The carbonyl chloride functional group at the 4-position maintains a nearly coplanar arrangement with the quinoline ring system, consistent with conjugation between the carbonyl and aromatic systems. Bond length analysis reveals typical values for aromatic carbon-carbon bonds (approximately 1.39 Angstroms) within the quinoline framework and carbon-chlorine bond distances of approximately 1.78 Angstroms for the carbonyl chloride group.

The ethoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen single bond. This flexibility affects the overall molecular geometry and potential intermolecular interactions. Computational studies on similar ethoxy-substituted quinolines indicate preferred conformations where the ethyl group adopts staggered arrangements to minimize steric repulsion. The three-dimensional molecular architecture is further stabilized by weak intramolecular interactions between the ethoxy oxygen and adjacent aromatic hydrogen atoms.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals important information about intermolecular forces governing solid-state organization. Quinoline derivatives typically exhibit π-π stacking interactions between parallel aromatic rings, with centroid-to-centroid distances ranging from 3.5 to 3.8 Angstroms. These interactions contribute significantly to crystal stability and influence physical properties such as melting point and solubility.

The carbonyl chloride functionality introduces additional intermolecular interactions through dipole-dipole forces and potential halogen bonding. The electropositive chlorine atom can participate in weak halogen bonds with electron-rich centers on neighboring molecules. The ethoxy group provides opportunities for weak hydrogen bonding interactions, particularly through the oxygen atom acting as a hydrogen bond acceptor. These combined interactions create a three-dimensional network that determines the crystal packing arrangement and influences the compound's solid-state properties.

Properties

IUPAC Name |

2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-22-13-7-5-6-12(10-13)17-11-15(18(19)21)14-8-3-4-9-16(14)20-17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGQAUBELUPTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242466 | |

| Record name | 2-(3-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-76-5 | |

| Record name | 2-(3-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Ethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, can be achieved through various methods. One common approach involves the use of microwave irradiation, which offers a rapid and efficient synthesis route . Another method includes the use of heterogeneous and reusable catalysts such as NaHSO4·SiO2, which provides an environmentally benign protocol . Solvent-free conditions and the use of ionic liquids or ultrasound-promoted synthesis are also explored for the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable processes. These methods include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction: Quinoline derivatives can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Doebner Hydrogen-Transfer Reaction: This reaction is used for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, while the Doebner hydrogen-transfer reaction produces substituted quinolines .

Scientific Research Applications

2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research . Its applications extend to various fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of protein interactions and functions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric properties of substituents on the quinoline ring significantly influence reactivity and crystallinity. Key comparisons include:

Key Observations :

Biological Activity

2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-ethoxyphenyl derivatives with quinoline-4-carbonyl chloride. The structural features of this compound include a quinoline core, which is known for its diverse biological activities, particularly in anticancer and antimicrobial domains.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Quinoline core with an ethoxy substituent | Anticancer, antimicrobial properties |

| 6-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | Contains chlorine substituent | Antimalarial effects |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known to inhibit various enzymes, including dihydrofolate reductase, which plays a crucial role in DNA synthesis in malaria parasites. Additionally, these compounds may induce apoptosis in cancer cells through the activation of p53 pathways .

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines. In vitro studies demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

- Case Study : A study involving quinoline-acrylamide hybrids revealed that some compounds exhibited IC50 values as low as 0.22 μM against EGFR kinase, outperforming conventional drugs like Lapatinib .

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives, including this compound, has been documented. The presence of the ethoxy group is believed to enhance the compound's reactivity and interaction with microbial targets.

Research Findings

Recent literature highlights various studies focusing on the biological evaluations of quinoline derivatives:

- Antitumor Studies : Compounds with similar structures have been tested for their antitumor efficacy in xenograft models, showing promising results in extending survival rates in treated mice .

- Cytotoxicity Assessments : In vitro cytotoxicity assays have shown that several quinoline derivatives maintain high cell viability rates when tested against cardiomyocytes and macrophages, suggesting a favorable safety profile alongside efficacy .

- Structure-Activity Relationships (SAR) : Research has outlined SAR for quinolone compounds, indicating that specific substitutions on the phenyl ring significantly influence their biological activity and potency against various cancer types .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 2-(3-Ethoxyphenyl)quinoline-4-carbonyl chloride?

Answer:

The compound is typically synthesized via a two-step process:

Quinoline core formation : A Suzuki-Miyaura coupling reaction between a halogenated quinoline precursor (e.g., 4-chloro-3-iodoquinoline) and 3-ethoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF with K₂CO₃ as a base. This step introduces the 3-ethoxyphenyl substituent .

Carbonyl chloride formation : The intermediate carboxylic acid derivative (e.g., 2-(3-ethoxyphenyl)quinoline-4-carboxylic acid) is treated with thionyl chloride (SOCl₂) under reflux to yield the acyl chloride. Excess SOCl₂ is removed via argon purging .

Advanced Synthesis: How can researchers optimize reaction conditions to mitigate low yields in the Suzuki-Miyaura coupling step?

Answer:

Low yields often arise from incomplete coupling or side reactions. Optimization strategies include:

- Catalyst tuning : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in polar solvents.

- Solvent selection : Use dioxane/water mixtures instead of pure DMF to improve solubility and reduce side reactions .

- Temperature control : Maintain 80–90°C for 48 hours to ensure complete conversion .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 10–30%) resolves unreacted boronic acid and catalyst residues .

Basic Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl chloride signals (δ ~170 ppm for ¹³C). Compare peak splitting patterns to analogous quinolines (e.g., 2-(4-chlorophenyl)quinoline derivatives) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- FT-IR : Identify C=O stretching (~1760 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Advanced Characterization: How can overlapping NMR signals in the quinoline core be resolved?

Answer:

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange at lower temperatures (e.g., 0°C).

- COSY/HSQC : Correlate coupled protons and assign carbons in crowded regions (e.g., δ 7.2–7.4 ppm for adjacent aromatic protons) .

- X-ray crystallography : Use SHELXL for crystal structure refinement. ORTEP-3 or WinGX generates visual models to resolve ambiguities in substituent orientation .

Basic Reactivity: What are the common reactions involving the carbonyl chloride group?

Answer:

The acyl chloride group is highly reactive toward nucleophiles:

- Amide formation : React with amines (e.g., piperazine) in dichloromethane (DCM) with a base (e.g., Et₃N) to form stable amides .

- Esterification : Treat with alcohols (e.g., methanol) under anhydrous conditions to yield esters .

- Hydrolysis : Controlled addition of water yields the carboxylic acid derivative, useful for further functionalization .

Advanced Reactivity: How can researchers address competing side reactions during amide bond formation?

Answer:

- Solvent choice : Use dry DCM or THF to minimize hydrolysis of the acyl chloride.

- Temperature control : Conduct reactions at 0–5°C to suppress thermal degradation.

- Stepwise addition : Add nucleophiles (e.g., amines) slowly to avoid excess local heating.

- Workup : Quench unreacted acyl chloride with ice-cold NaHCO₃ before purification .

Basic Biological Applications: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Answer:

- HDAC inhibition : Incubate with HeLa cell nuclear extracts and measure fluorescence intensity using acetylated lysine substrates. IC₅₀ values are calculated via GraphPad Prism .

- Antiproliferative assays : Use CCK-8 or MTT assays on cancer cell lines (e.g., MCF-7) over 48–72 hours .

Advanced Biological Applications: How can structure-activity relationship (SAR) studies guide functionalization for enhanced HDAC inhibition?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to enhance binding to HDAC active sites.

- Linker optimization : Replace piperazine with bulkier heterocycles (e.g., morpholine) to improve pharmacokinetics.

- Hydroxamic acid derivatives : Synthesize N-hydroxybenzamide analogs (e.g., D27-D30) for improved chelation of zinc ions in HDACs .

Safety and Handling: What precautions are essential when handling this compound in a research lab?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for reactions involving SOCl₂ .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols.

- Storage : Keep in a sealed desiccator under argon to prevent hydrolysis .

Data Contradictions: How should researchers resolve discrepancies in reported melting points or spectral data?

Answer:

- Reproducibility checks : Validate synthetic protocols using high-purity starting materials (e.g., ≥99% arylboronic acids).

- Crystallization conditions : Recrystallize from ethanol or ethyl acetate to ensure consistent polymorph formation .

- Cross-validate techniques : Compare XRD data (SHELXL-refined) with DFT-calculated spectra to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.